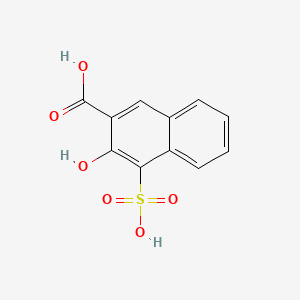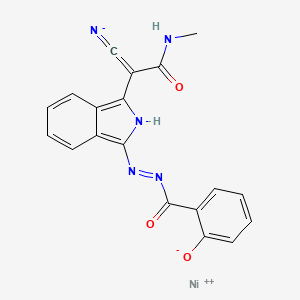
Nickel, ((2-(hydroxy-kappaO)benzoic acid-kappaO) (3-(1-cyano-2-(methylamino)-2-(oxo-kappaO)ethylidene)-2,3-dihydro-1H-isoindol-1-ylidene-kappaN)hydrazidato(2-))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) is a complex organometallic compound It features a nickel(2+) ion coordinated to a phenolate ligand and a cyano-substituted isoindoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) typically involves the following steps:
Ligand Synthesis: The phenolate ligand and the cyano-substituted isoindoline derivative are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with a nickel(2+) salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Reactors: Using batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the nickel ion.
Reduction: Reduction reactions may also occur, particularly affecting the cyano and oxo groups.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce different isoindoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst in organic reactions, such as hydrogenation or polymerization.
Materials Science: Potential use in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Biochemical Studies: Used in studies to understand metal-ligand interactions and their biological implications.
Industry
Electronics: Possible applications in the fabrication of electronic components.
Coatings: Utilized in the development of specialized coatings with enhanced properties.
Wirkmechanismus
The mechanism by which 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) exerts its effects involves:
Coordination Chemistry: The nickel ion coordinates with the ligands, forming a stable complex.
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: Potential involvement in redox reactions, ligand exchange processes, and catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel(II) Phenolate Complexes: Similar coordination compounds with different substituents on the phenolate ligand.
Isoindoline Derivatives: Compounds featuring the isoindoline moiety with various functional groups.
Uniqueness
Structural Features: The combination of a cyano-substituted isoindoline and a phenolate ligand coordinated to nickel(2+) is unique.
Eigenschaften
CAS-Nummer |
85958-80-1 |
|---|---|
Molekularformel |
C19H13N5NiO3 |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
2-[[3-[1-azanidylidene-3-(methylamino)-3-oxoprop-1-en-2-yl]-2H-isoindol-1-yl]iminocarbamoyl]phenolate;nickel(2+) |
InChI |
InChI=1S/C19H14N5O3.Ni/c1-21-18(26)14(10-20)16-11-6-2-3-7-12(11)17(22-16)23-24-19(27)13-8-4-5-9-15(13)25;/h2-9,22,25H,1H3,(H,21,26);/q-1;+2/p-1 |
InChI-Schlüssel |
VXLFHIGTXKTZCV-UHFFFAOYSA-M |
Kanonische SMILES |
CNC(=O)C(=C=[N-])C1=C2C=CC=CC2=C(N1)N=NC(=O)C3=CC=CC=C3[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


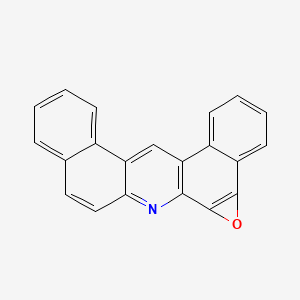
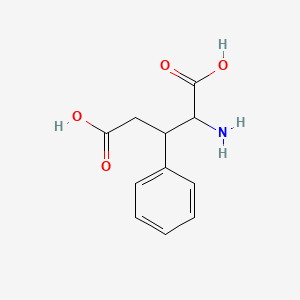

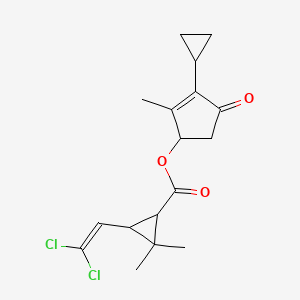

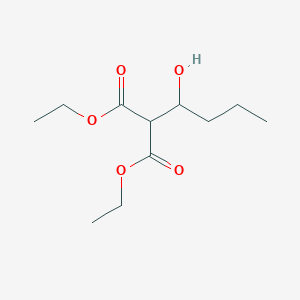
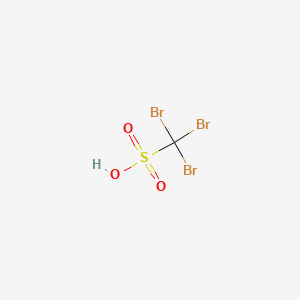
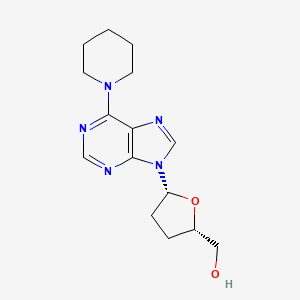

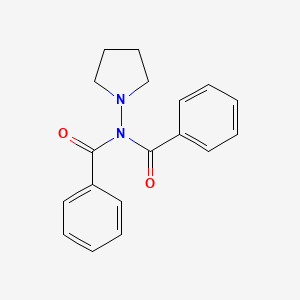
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

